

# (Diacetoxyiodo)benzene: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Diacetoxyiodobenzene

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(Diacetoxyiodo)benzene, also known as Phenyliodine(III) diacetate (PIDA), is a hypervalent iodine reagent renowned for its versatility as a mild oxidizing agent in a vast array of organic transformations. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to researchers, scientists, and drug development professionals.

## Core Properties and Specifications

(Diacetoxyiodo)benzene is a stable, white to off-white crystalline solid, which has made it a popular and safer alternative to many heavy metal-based oxidants. Its fundamental properties are summarized below.

Property	Value	References
CAS Number	3240-34-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> IO <sub>4</sub>	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	322.10 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	White to off-white crystalline powder	<a href="#">[2]</a>
Melting Point	160-164 °C	<a href="#">[2]</a>
Solubility	Soluble in AcOH, MeCN, CH <sub>2</sub> Cl <sub>2</sub>	<a href="#">[2]</a> <a href="#">[7]</a>

# Synthesis of (Diacetoxyiodo)benzene

Several methods have been developed for the synthesis of (diacetoxyiodo)benzene. A common and effective laboratory-scale preparation involves the oxidation of iodoarenes.

## Experimental Protocol: Synthesis from Iodoarenes

This protocol is adapted from a procedure utilizing sodium percarbonate as a safe and efficient oxidant.<sup>[8]</sup>

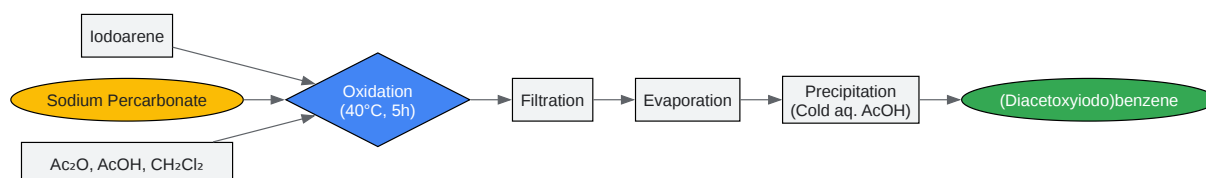
Materials:

- Iodoarene (e.g., iodobenzene)
- Sodium percarbonate ( $2\text{Na}_2\text{CO}_3 \cdot 3\text{H}_2\text{O}_2$ )
- Acetic anhydride ( $\text{Ac}_2\text{O}$ )
- Glacial acetic acid ( $\text{AcOH}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- 10% aqueous acetic acid

Procedure:

- Slowly add sodium percarbonate (3.3 equivalents) in portions to a stirred mixture of acetic anhydride, glacial acetic acid, and dichloromethane at a temperature maintained at or below 30 °C.
- Continue stirring the mixture for 1.5 hours.
- Add the iodoarene (1 equivalent) to the reaction mixture.
- Stir the reaction mixture at 40 °C for 5 hours.
- After cooling, filter the precipitated sodium acetate and wash it with dichloromethane.
- Evaporate the combined filtrates under reduced pressure.

- Rapidly add cold (0-5 °C) 10% aqueous acetic acid to the residue to precipitate the (diacetoxyiodo)arene.
- Collect the solid product by filtration, wash with cold water, and dry.



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*Synthesis workflow for (Diacetoxyiodo)benzene.*

## Key Applications and Experimental Protocols

(Diacetoxyiodo)benzene is a versatile reagent employed in a wide range of chemical transformations. Below are detailed protocols for some of its most significant applications.

### TEMPO-Mediated Oxidation of Alcohols

A prominent application of (diacetoxyiodo)benzene is in the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, in the presence of a catalytic amount of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO).[9] This method is valued for its mild conditions and high selectivity, avoiding over-oxidation to carboxylic acids.

This protocol is a general method and can be adapted for flow chemistry systems for enhanced efficiency.[10]

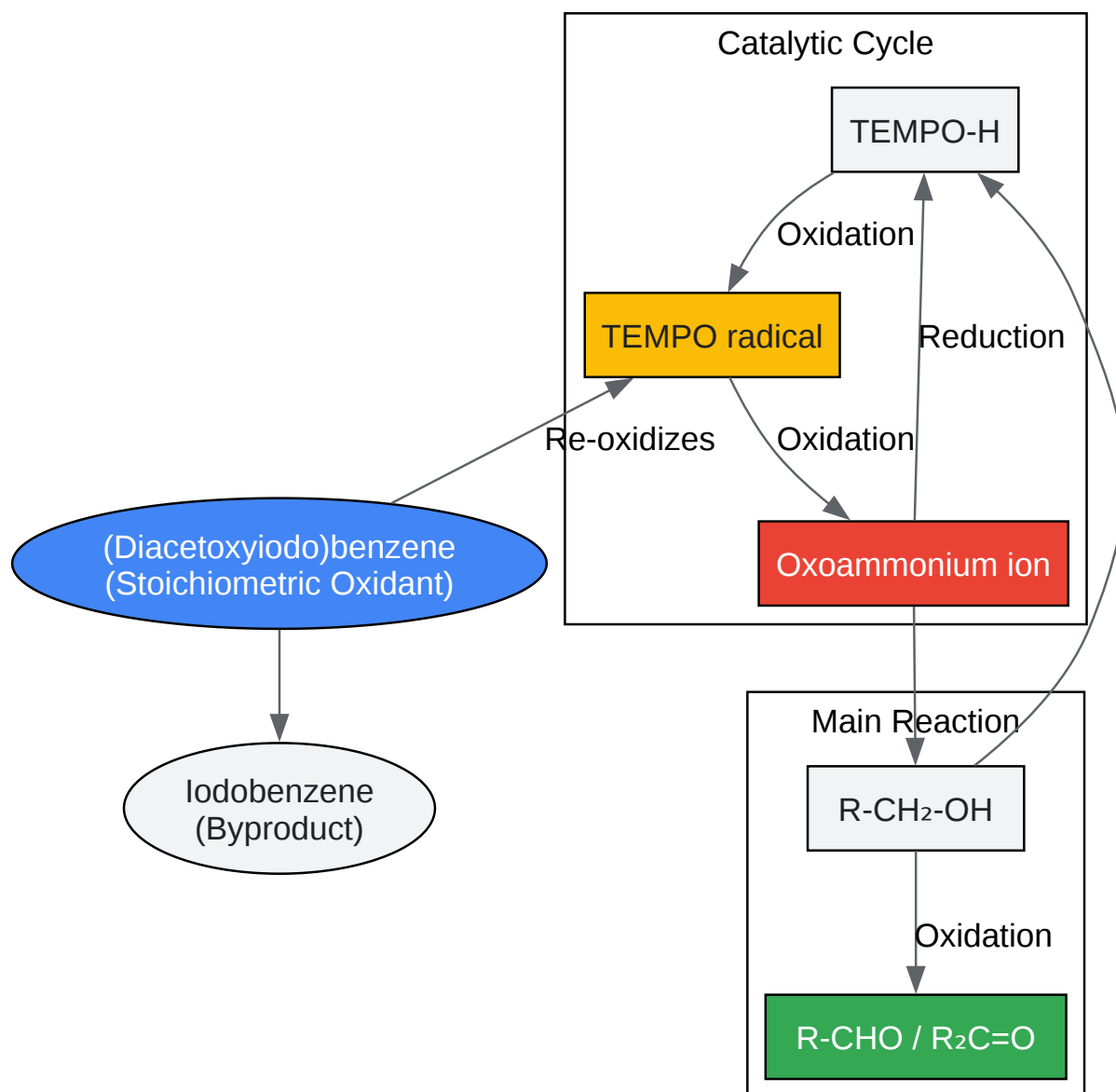
Materials:

- Alcohol
- (Diacetoxyiodo)benzene (1.1 - 2 equivalents)

- TEMPO (10-20 mol%)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )

Procedure:

- Dissolve the alcohol and (diacetoxyiodo)benzene in dichloromethane.
- In a separate vessel, dissolve TEMPO in dichloromethane.
- Combine the two solutions. For batch reactions, stir the mixture at room temperature or slightly elevated temperatures (e.g., 35 °C) and monitor the reaction progress by TLC.
- Upon completion, the reaction mixture can be worked up by standard procedures, often involving washing with a reducing agent (e.g., sodium thiosulfate) to remove excess iodine species, followed by extraction and purification by column chromatography.



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*Mechanism of TEMPO-mediated alcohol oxidation.*

## Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[11] (Diacetoxyiodo)benzene can be used as a mild reagent to induce this rearrangement, offering an alternative to the traditional use of bromine and strong base, which is particularly useful for base-sensitive substrates.[12]

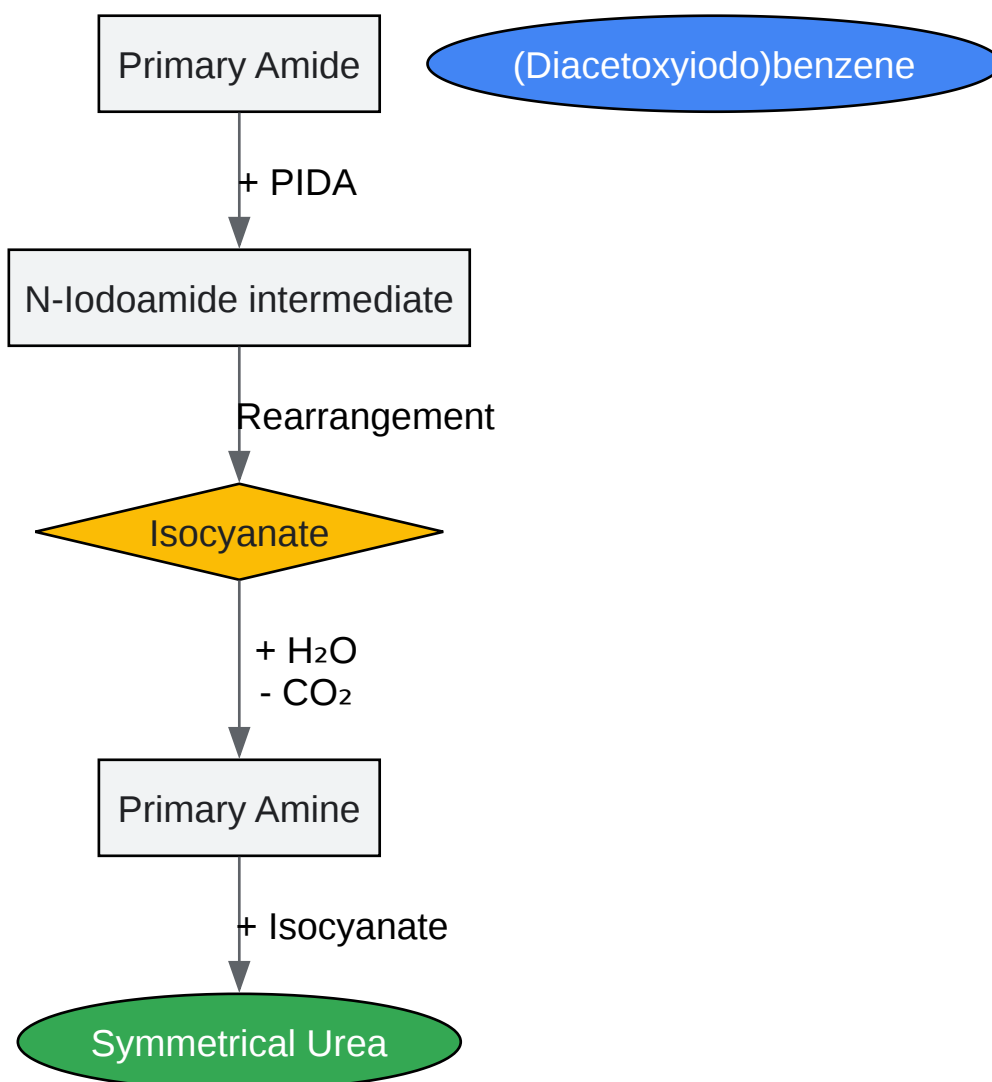
This procedure details the (diacetoxyiodo)benzene-induced Hofmann rearrangement of amides to form symmetrical ureas.[13]

Materials:

- Primary amide
- (Diacetoxyiodo)benzene (DAIB; 1.3 equivalents)
- Water (3.0 equivalents)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )

Procedure:

- Prepare a solution of the primary amide, (diacetoxyiodo)benzene, and water in dichloromethane.
- Stir the solution at ambient temperature for 16 hours.
- Heat the resulting solution to 40 °C for 1 hour.
- Concentrate the solution under vacuum.
- Purify the residue by column chromatography on silica gel to yield the corresponding symmetrical urea.



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*Simplified pathway of the Hofmann rearrangement.*

## Synthesis of NH-Sulfoximines

(Diacetoxiodobenzene) serves as an effective oxidant in a metal-free protocol for the synthesis of NH-sulfoximines from sulfides, using ammonium carbamate as a convenient ammonia source.[14]

Materials:

- Sulfide (1.0 equivalent)
- Ammonium carbamate (2.0 equivalents)

- (Diacetoxyiodo)benzene (2.5 equivalents)

Procedure:

- Sequentially add the sulfide and ammonium carbamate to a reaction vessel.
- Add (diacetoxyiodo)benzene in four roughly equal portions over 5 minutes to control decarboxylation.
- Stir the reaction mixture at 25 °C for 3 hours. The mixture will typically turn from colorless to pale yellow.
- Monitor the reaction progress by TLC.
- Upon completion, the product can be isolated and purified using standard techniques.

## Other Notable Applications

Beyond the detailed examples, (diacetoxyiodo)benzene is a key reagent in a multitude of other synthetic transformations, including:

- Suárez Oxidation: Photolysis of hydroxy compounds in the presence of PIDA and iodine to generate cyclic ethers.[\[1\]](#)
- $\alpha$ -Functionalization of Ketones: Oxidation of enolizable ketones to provide  $\alpha$ -hydroxydimethylketals.[\[2\]](#)
- Cleavage of Carbon-Carbon Bonds: In the presence of a Lewis acid, PIDA can mediate the cleavage of C-C bonds in 3-oxo-butanamides to form 2,2-dihalo-N-phenylacetamides.[\[15\]](#)  
[\[16\]](#)
- Synthesis of Heterocycles: It is used in the construction of various heterocyclic rings such as quinoxalines.[\[5\]](#)

## Safety and Handling

(Diacetoxyiodo)benzene is classified as an irritant and is harmful if swallowed. It can cause skin and eye irritation and may irritate the respiratory system.[\[3\]](#) Appropriate personal protective



equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. Work should be conducted in a well-ventilated fume hood. Despite these hazards, it is considered to have a low toxicity profile relative to traditional heavy metal oxidants.[3]

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